4-Bromo-6-(methoxymethyl)pyrimidine

Descripción general

Descripción

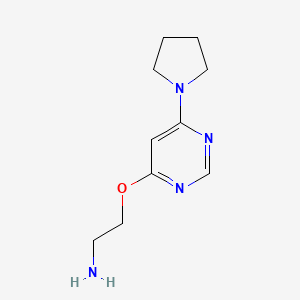

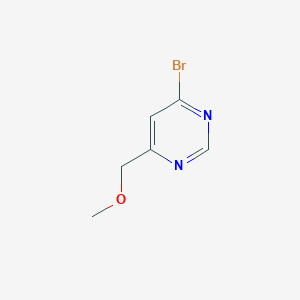

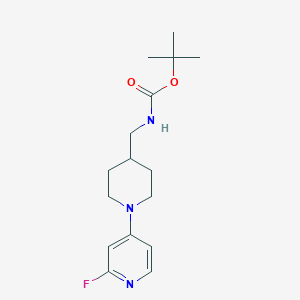

4-Bromo-6-(methoxymethyl)pyrimidine (BMMP) is a pyrimidine derivative. It has the molecular formula C6H7BrN2O and a molecular weight of 203.04 g/mol . It has gained attention in recent years due to its potential use in various research and industrial fields.

Molecular Structure Analysis

The molecular structure of BMMP includes a pyrimidine ring with a bromine atom at the 4th position and a methoxymethyl group at the 6th position . The InChI key for BMMP is IZAYYLONTZTYSW-UHFFFAOYSA-N .Chemical Reactions Analysis

Pyrimidines, including BMMP, can undergo a variety of chemical reactions. For instance, pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring .Aplicaciones Científicas De Investigación

Anticancer Activity

Pyrimidine derivatives, including 4-Bromo-6-(methoxymethyl)pyrimidine, have been extensively studied for their anticancer properties. They are known to interfere with DNA and RNA synthesis, making them potent inhibitors of cell proliferation. Research has shown that halogenated pyrimidines, such as those with bromine substituents, exhibit enhanced activity against various cancer cell lines, including A-549 (lung carcinoma) and MCF-7 (breast cancer) cells .

Drug Synthesis

In pharmacology, 4-Bromo-6-(methoxymethyl)pyrimidine serves as a key intermediate in the synthesis of various drugs. Its structure allows for further functionalization and incorporation into complex molecules. This compound is particularly valuable in creating drugs that target myeloid leukemia, breast cancer, antimicrobial, antifungal, and antiparasitic conditions .

Organic Synthesis

The compound is utilized in organic synthesis, especially in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for forming carbon-carbon bonds, an essential step in constructing complex organic molecules. The bromine atom in 4-Bromo-6-(methoxymethyl)pyrimidine acts as a good leaving group, facilitating the coupling process .

Medicinal Chemistry

In medicinal chemistry, 4-Bromo-6-(methoxymethyl)pyrimidine is used to develop new therapeutic agents. Its pyrimidine core is a common motif in many pharmaceuticals due to its resemblance to nucleotide bases. It is instrumental in designing compounds with potential anticancer activity, as it can be easily modified to improve drug-like properties .

Biochemical Research

This compound is significant in biochemical research where pyrimidine derivatives are used to study enzyme mechanisms and metabolic pathways. Its modified structure can be used to probe the function of enzymes that interact with pyrimidine-based substrates or inhibitors .

Industrial Applications

In the industry, 4-Bromo-6-(methoxymethyl)pyrimidine finds applications in the development of materials and chemicals that require specific pyrimidine scaffolds. Its stability and reactivity make it suitable for large-scale syntheses and applications in material science .

Direcciones Futuras

BMMP and other pyrimidine derivatives have potential applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury . They also have potential as anticancer agents . Future research could focus on developing more potent and efficacious drugs with the pyrimidine scaffold .

Mecanismo De Acción

Target of Action

Pyrimidine derivatives have been known to exhibit anticancer activity by interacting with various cellular targets .

Mode of Action

It’s worth noting that pyrimidine derivatives have been shown to interact with the bcr-abl t315l mutant, a protein associated with certain types of cancer .

Biochemical Pathways

4-Bromo-6-(methoxymethyl)pyrimidine is often used in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process involves the transmetalation of organoboron reagents, which are transferred from boron to palladium .

Result of Action

Pyrimidine derivatives have been shown to exhibit anticancer activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-6-(methoxymethyl)pyrimidine. For instance, the Suzuki–Miyaura cross-coupling reaction, in which this compound is often used, requires specific reaction conditions .

Propiedades

IUPAC Name |

4-bromo-6-(methoxymethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-10-3-5-2-6(7)9-4-8-5/h2,4H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZAYYLONTZTYSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=NC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6-(methoxymethyl)pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carbaldehyde](/img/structure/B1479216.png)

![1-(chloromethyl)-6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine](/img/structure/B1479221.png)

![Methyl 3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B1479226.png)

![Methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1479228.png)

![1-Cyclopentyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1479236.png)